3-Chloro-4-aminobenzophenone
Description
3-Chloro-4-aminobenzophenone (CAS: 62261-26-1) is a substituted benzophenone derivative with the molecular formula C₁₃H₁₀ClNO and a molar mass of 231.68 g/mol . Structurally, it consists of a benzophenone backbone (two benzene rings connected by a ketone group) with a chlorine atom at the 3-position and an amino group (-NH₂) at the 4-position of one aromatic ring. This combination of electron-withdrawing (Cl) and electron-donating (NH₂) substituents imparts unique electronic and reactivity properties, making it a compound of interest in pharmaceutical and materials research.
Properties
CAS No. |
4913-75-1 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
(4-amino-3-chlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10ClNO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI Key |
LMYUWPOFHRFDHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
4-Chlorobenzophenone
- Molecular Formula : C₁₃H₉ClO
- Molar Mass : 216.66 g/mol
- Key Differences: Lacks the amino group at the 4-position. The absence of -NH₂ reduces polarity and hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to 3-Chloro-4-aminobenzophenone.
- Applications : Used as a photoinitiator and crosslinking agent in polymer chemistry .
4-(Chloromethyl)benzophenone
- Molecular Formula : C₁₄H₁₁ClO
- Molar Mass : 230.69 g/mol
- Key Differences: Features a chloromethyl (-CH₂Cl) group instead of chloro and amino substituents. The -CH₂Cl group enhances electrophilicity, making it reactive in alkylation reactions.
- Applications: Utilized in organic synthesis for introducing benzophenone moieties into larger molecules .
4-Aminobenzoic Acid
- Molecular Formula: C₇H₇NO₂
- Molar Mass : 153.14 g/mol
- Key Differences: Contains a carboxylic acid (-COOH) group instead of a ketone and lacks the second benzene ring. The -NH₂ and -COOH groups make it highly water-soluble, unlike 3-Chloro-4-aminobenzophenone.
- Applications : Precursor for folic acid synthesis and UV-absorbing agents .
Electronic and Reactivity Comparisons
- Solubility: The amino group improves solubility in polar solvents (e.g., ethanol, DMSO) relative to non-aminated chlorobenzophenones.
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| 3-Chloro-4-aminobenzophenone | 231.68 | Not reported | Moderate (Ethanol, DMSO) |
| 4-Chlorobenzophenone | 216.66 | 75–78 | Low (Toluene, Chloroform) |
| 4-Aminobenzoic Acid | 153.14 | 188–190 | High (Water, Ethanol) |
Table 2: Substituent Effects on Reactivity
| Compound | Electrophilic Reactivity | Nucleophilic Reactivity |
|---|---|---|
| 3-Chloro-4-aminobenzophenone | Moderate (Cl deactivation) | High (NH₂ activation) |
| 4-Chlorobenzophenone | Low (Cl deactivation) | Very low |
| 4-Aminobenzoic Acid | Low (COOH deactivation) | Moderate (NH₂ activation) |
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